Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-
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Overview
Description
Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]- is an organic compound that features a morpholine ring substituted with a phenylsulfonylmethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]- typically involves the reaction of morpholine with phenylsulfonylmethylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonylmethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically sulfoxides or sulfones.
Reduction: The major products are the corresponding alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler structure without the phenylsulfonylmethylsulfonyl group.
4-Methylmorpholine: A morpholine derivative with a methyl group at the 4-position.
Phenylsulfonylmethylsulfonyl chloride: The precursor used in the synthesis of Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-.
Uniqueness
Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]- is unique due to the presence of both the morpholine ring and the phenylsulfonylmethylsulfonyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
55116-75-1 |
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Molecular Formula |
C11H15NO5S2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-(benzenesulfonylmethylsulfonyl)morpholine |
InChI |
InChI=1S/C11H15NO5S2/c13-18(14,11-4-2-1-3-5-11)10-19(15,16)12-6-8-17-9-7-12/h1-5H,6-10H2 |
InChI Key |
NCSOZEAPIKWLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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